

Application Notes and Protocols: N ϵ ,N ϵ -Bis(carboxymethyl)-L-lysine in Proteomics Research

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Compound of Interest

Compound Name: (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid

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Introduction

These application notes provide a comprehensive overview of the role and analysis of N ϵ ,N ϵ -Bis(carboxymethyl)-L-lysine (CML) in proteomics research. CML is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the ϵ -amino group of lysine residues in proteins. This post-translational modification is a key biomarker for oxidative stress and has been implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.

It is important to distinguish N ϵ ,N ϵ -Bis(carboxymethyl)-L-lysine (CML), the AGE, from N α ,N α -Bis(carboxymethyl)-L-lysine, a synthetic amino acid derivative. While both share a similar nomenclature, the latter is primarily utilized as a chelating agent in various biochemical applications and is not the focus of these proteomics-focused application notes.^{[1][2][3][4][5][6]} This document will focus exclusively on the proteomics applications of N ϵ ,N ϵ -Bis(carboxymethyl)-L-lysine.

The accumulation of CML-modified proteins can lead to cellular dysfunction through mechanisms such as impaired protein function, protein cross-linking, and the activation of pro-inflammatory signaling pathways, primarily through the Receptor for Advanced Glycation End

Products (RAGE).[7][8][9][10] The quantification of CML in biological samples and the identification of CML-modified proteins are therefore crucial for understanding disease mechanisms and for the development of novel diagnostic and therapeutic strategies.

These notes are intended for researchers, scientists, and drug development professionals engaged in proteomics and biomedical research.

Applications in Proteomics Research

The study of CML in proteomics has several key applications:

- **Biomarker of Disease:** CML levels in plasma, serum, and tissues are elevated in numerous pathological conditions, making it a valuable biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions.[11][12][13][14][15]
- **Understanding Disease Pathophysiology:** Identifying the specific proteins modified by CML and the sites of modification provides insights into the molecular mechanisms underlying disease. This can reveal how glycation impacts protein function and cellular pathways.
- **Drug Development:** Targeting the formation of CML or its interaction with RAGE is a promising therapeutic strategy. Proteomics workflows can be used to assess the efficacy of drugs that inhibit AGE formation or block RAGE signaling.
- **Aging Research:** CML accumulation is a hallmark of the aging process. Proteomic analysis of CML allows for the investigation of the role of glycation in age-related cellular and tissue decline.[16]

Quantitative Data Summary

The following tables summarize quantitative data on CML levels in various human cohorts, as determined by mass spectrometry-based methods. These data highlight the association of elevated CML with different disease states.

Table 1: Plasma/Serum Nε-(carboxymethyl)-L-lysine (CML) Concentrations in Different Patient Populations

Patient Group	CML Concentration (Mean ± SD or Median ± IQR)	Control Group Concentration (Mean ± SD or Median ± IQR)	Fold Change	Reference
Uremia Patients	Significantly higher than healthy subjects and diabetic patients (P<0.001)	16.6 ± 7.8 ng/mL	-	[12]
Hemodialysis Patients (n=17)	7.26 ± 1.36 μmol/L	2.80 ± 0.40 μmol/L (Healthy, n=10)	~2.6	[17]
Peritoneal Dialysis Patients (n=9)	8.01 ± 3.80 μmol/L	2.80 ± 0.40 μmol/L (Healthy, n=10)	~2.9	[17]
Chronic Kidney Disease (CKD) without Diabetes (n=22)	658.4 ± 434.3 ng/mL	-	-	[13][15]
CKD with Type 2 Diabetes (n=55)	431.3 ± 327.9 ng/mL	-	-	[13][15]
Type 2 Diabetes without CKD (n=21)	273.9 ± 134.2 ng/mL	-	-	[13][15]
General Population Study (BRHS, n=1664)	2.7 μM (Median: 2.5 μM, IQR: 2.0–3.2 μM)	-	-	[11]

Table 2: Method Performance for LC-MS/MS Quantification of CML

Parameter	Value	Reference
Lower Limit of Quantification (LLOQ)	0.16 μ M	[11]
10 ng/mL	[12]	
0.02 μ mol/L	[17]	
Linear Range	0.25 - 10 μ M	[11]
10 - 1000 ng/mL	[12]	
Intra-assay Coefficient of Variation (CV)	17.2%	
<7.2%	[17]	[11]
Inter-assay Coefficient of Variation (CV)	18.1%	
<8.5%	[17]	
Mean Recovery	>90%	[12]
92%	[17]	

Experimental Protocols

Protocol 1: Quantification of Total N ϵ -(carboxymethyl)-L-lysine in Plasma/Serum by LC-MS/MS

This protocol details the steps for the quantitative analysis of total protein-bound CML in plasma or serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

- Plasma/Serum samples
- N ϵ -(carboxymethyl)-L-lysine (CML) standard

- Deuterated CML internal standard (e.g., CML-d2 or CML-d4)
- Trichloroacetic acid (TCA)
- Sodium borohydride
- Sodium tetraborate buffer
- 6 M Hydrochloric acid (HCl)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Sample Preparation:

- Reduction and Protein Precipitation:
 - Thaw plasma/serum samples on ice.
 - To 10 μ L of plasma, add 300 μ L of a freshly prepared solution of 0.2 M sodium tetraborate containing 0.1 M sodium borohydride. This step reduces Amadori products to prevent their conversion to CML during acid hydrolysis.[\[11\]](#)[\[18\]](#)
 - Incubate overnight at 4°C.
 - Add the deuterated CML internal standard.
 - Precipitate proteins by adding an equal volume of ice-cold 20% TCA.
 - Vortex and incubate on ice for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Discard the supernatant and wash the protein pellet with 10% TCA.

- Acid Hydrolysis:
 - Resuspend the protein pellet in 1 mL of 6 M HCl.
 - Hydrolyze the protein by incubating at 110°C for 24 hours in a sealed, nitrogen-flushed tube.
 - After hydrolysis, cool the samples to room temperature.
 - Evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
- Sample Cleanup (SPE - Optional but Recommended):
 - Reconstitute the dried hydrolysate in a suitable buffer for SPE (e.g., 0.1% FA in water).
 - Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode cation exchange) according to the manufacturer's instructions.
 - Load the sample onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the CML and internal standard using an appropriate elution solvent (e.g., ACN with 0.1% FA).
 - Dry the eluate and reconstitute in the initial LC mobile phase.

3. LC-MS/MS Analysis:

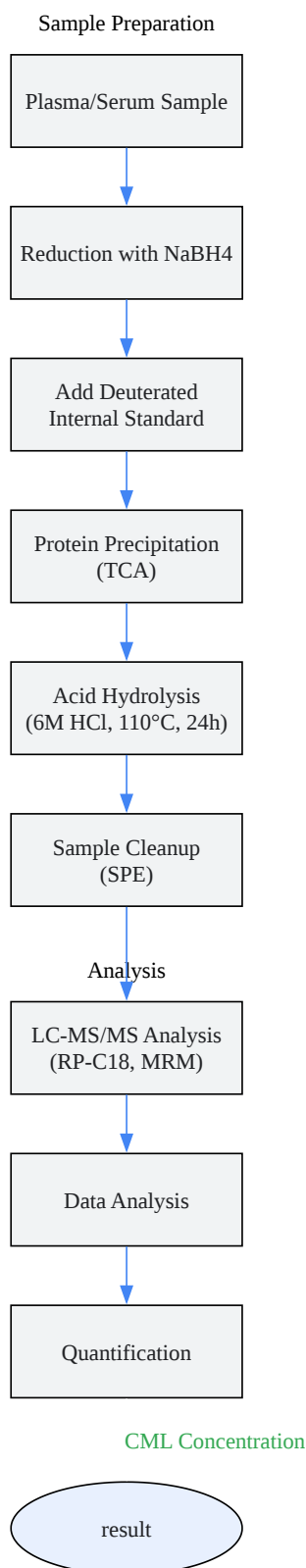
- Liquid Chromatography (LC):
 - Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column can be used.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A typical gradient would be to start with a low percentage of mobile phase B, hold for a few minutes, then ramp up to a high percentage of B to elute the analytes, followed by a re-equilibration step. An example gradient could be: 0-5 min, 10% B; 5-6 min, 10-99% B; 6-7 min, 99% B; 7-8 min, 99-10% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - CML: m/z 205.1 \rightarrow 84.1 and/or 205.1 \rightarrow 130.1[12][17]
 - Deuterated CML (e.g., CML-d4): m/z 209.1 \rightarrow 88.1[17]
 - Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

4. Data Analysis and Quantification:

- Integrate the peak areas for both CML and the deuterated internal standard.
- Calculate the ratio of the CML peak area to the internal standard peak area.
- Generate a standard curve by plotting the peak area ratios of known concentrations of CML standards versus their concentrations.
- Determine the concentration of CML in the samples by interpolating their peak area ratios on the standard curve.
- Normalize the CML concentration to the total protein concentration or total lysine concentration in the original sample for more accurate comparisons between samples.[11]

Experimental Workflow for CML Quantification



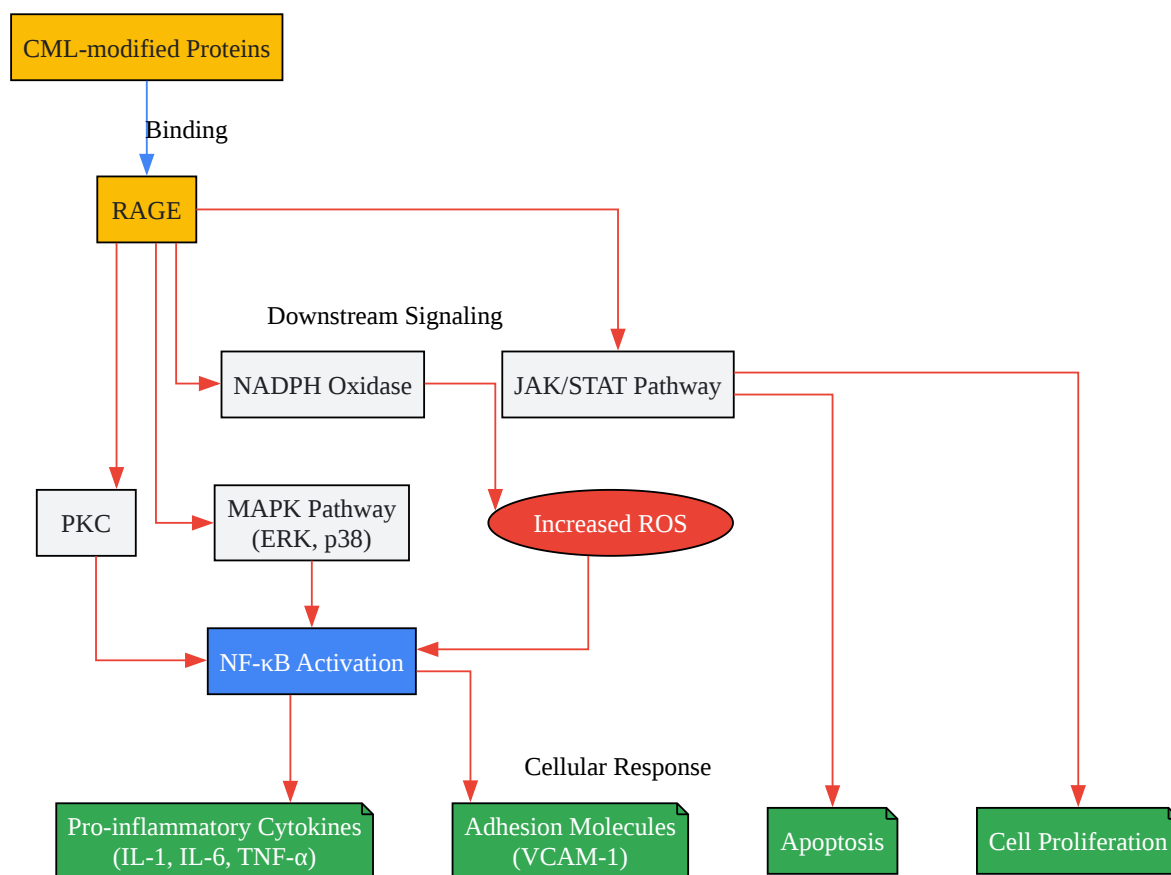
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Caption: Workflow for CML quantification in biological samples.

Signaling Pathways Involving CML

CML exerts its biological effects primarily through the activation of the Receptor for Advanced Glycation End Products (RAGE). The binding of CML-modified proteins to RAGE initiates a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.

CML-RAGE Signaling Pathway



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Caption: CML-RAGE signaling cascade.

Pathway Description:

- Ligand Binding: CML-modified proteins bind to the extracellular domain of RAGE.[7][8]

- **Signal Transduction:** This binding event triggers a conformational change in RAGE, leading to the recruitment and activation of various downstream signaling molecules.
- **Activation of Key Pathways:**
 - **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, are activated, which in turn can lead to the activation of transcription factors.[\[7\]](#)
 - **Protein Kinase C (PKC):** RAGE activation can also stimulate PKC, another important signaling intermediate.
 - **NADPH Oxidase:** RAGE signaling leads to the activation of NADPH oxidase, a major source of cellular reactive oxygen species (ROS). The resulting increase in oxidative stress further propagates cellular damage.[\[10\]](#)
 - **JAK/STAT Pathway:** The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by RAGE, influencing cell proliferation and survival.[\[10\]](#)
- **NF- κ B Activation:** A central event in RAGE signaling is the activation of the transcription factor NF- κ B. This is often mediated by the upstream MAPK and PKC pathways, as well as by increased ROS levels.
- **Cellular Responses:** Activated NF- κ B translocates to the nucleus and induces the expression of a wide range of pro-inflammatory and pro-thrombotic genes, including:
 - **Pro-inflammatory Cytokines:** Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF- α).[\[10\]](#)
 - **Adhesion Molecules:** Vascular Cell Adhesion Molecule-1 (VCAM-1), which promotes the recruitment of inflammatory cells.[\[10\]](#)
 - The expression of RAGE itself is also upregulated by NF- κ B, creating a positive feedback loop that amplifies the inflammatory response.

Conclusion

The analysis of Nε,Nε-Bis(carboxymethyl)-L-lysine is a critical aspect of proteomics research aimed at understanding the molecular basis of aging and age-related diseases. The protocols and information provided in these application notes offer a framework for the accurate quantification of CML and for deciphering its role in pathological signaling pathways. The continued application of advanced proteomic techniques will undoubtedly shed further light on the complex biological consequences of CML formation and will aid in the development of targeted therapies to mitigate its detrimental effects.

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